molecular formula C17H20BNO3 B11746604 4-borono-N-(4-tert-butyl-phenyl)-benzamide

4-borono-N-(4-tert-butyl-phenyl)-benzamide

Cat. No.: B11746604
M. Wt: 297.2 g/mol
InChI Key: DQNUMXGWPFYSAZ-UHFFFAOYSA-N
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Description

{4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid typically involves the reaction of 4-tert-butylphenyl isocyanate with 4-bromophenylboronic acid under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

    Reduction: The compound can be reduced to form the corresponding phenylboronic acid derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of boronic esters or boronic acids.

    Reduction: Formation of phenylboronic acid derivatives.

    Substitution: Formation of substituted phenylboronic acid derivatives.

Mechanism of Action

The mechanism of action of {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

    4-tert-Butylphenylboronic acid: Similar in structure but lacks the carbamoyl group.

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of a tert-butyl group.

Uniqueness:

    Structural Complexity: The presence of both the tert-butylphenylcarbamoyl group and the boronic acid group makes {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid unique in its structural complexity and reactivity.

Properties

Molecular Formula

C17H20BNO3

Molecular Weight

297.2 g/mol

IUPAC Name

[4-[(4-tert-butylphenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C17H20BNO3/c1-17(2,3)13-6-10-15(11-7-13)19-16(20)12-4-8-14(9-5-12)18(21)22/h4-11,21-22H,1-3H3,(H,19,20)

InChI Key

DQNUMXGWPFYSAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)(C)C)(O)O

Origin of Product

United States

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